molecular formula C12H15NO2 B3037675 (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde CAS No. 53341-46-1

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

Cat. No. B3037675
CAS RN: 53341-46-1
M. Wt: 205.25 g/mol
InChI Key: MWLJWFNIPIESQU-XYOKQWHBSA-N
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Description

(E)-3-(Dimethylamino)-2-(m-tolyloxy)acrylaldehyde, also known as DMTO, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid that is soluble in water, and has a wide range of uses in organic synthesis, analytical chemistry, and medicinal chemistry. DMTO is a versatile compound that can be used for a variety of purposes, including the synthesis of a variety of compounds, the study of biochemical and physiological effects, and the development of new laboratory techniques.

Scientific Research Applications

Z/E-Isomerism Studies

  • The Z and E isomers of a similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were synthesized and analyzed. X-ray diffraction and density functional theory (DFT) calculations revealed significant insights into the structures and energies of these isomers, highlighting intermolecular interactions and stability differences (Tammisetti et al., 2018).

Synthesis and Characterization

  • A pyrrole containing chalcone derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized. This study involved spectroscopic techniques and theoretical analysis, suggesting its potential as a non-linear optical (NLO) material (Singh et al., 2014).

Chemical Reactivity and Synthesis Applications

  • Research on the coupling reaction of 3-(dimethylamino)acrolein with various chemicals led to the synthesis of diverse compounds, including pyrazoles and arylazolopyrimidines. This study demonstrates the utility of similar compounds in synthesizing a variety of useful chemicals (Makhseed et al., 2007).

Molecular Docking and Enzyme Inhibition Studies

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, a structurally similar compound, showed significant α-glucosidase inhibition activity. Molecular docking studies provided insights into its interaction with enzyme active sites (Santoso et al., 2022).

Polymer Science and Material Chemistry

  • Studies on polymers based on 2-(dimethylamino)ethyl acrylate, a related compound, revealed their hydrolytic stabilities and charge-shifting properties. These findings are significant for applications in biomaterials and wastewater treatment (Ros et al., 2018).

Crystal Structure Analysis

  • The crystal structure of a substituted 2-furylethylene derivative was analyzed, providing detailed insights into the molecular alignments and interactions in the solid state (Lokaj et al., 1989).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJWFNIPIESQU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
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(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
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(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
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